molecular formula C13H21NO5 B6218706 2-{[(tert-butoxy)carbonyl]amino}-6-oxaspiro[3.4]octane-2-carboxylic acid CAS No. 2751611-12-6

2-{[(tert-butoxy)carbonyl]amino}-6-oxaspiro[3.4]octane-2-carboxylic acid

Cat. No.: B6218706
CAS No.: 2751611-12-6
M. Wt: 271.3
InChI Key:
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Description

“2-{[(tert-butoxy)carbonyl]amino}-6-oxaspiro[3.4]octane-2-carboxylic acid” is a chemical compound. It has a molecular weight of 285.34 . It is in powder form .


Synthesis Analysis

The tert-butyloxycarbonyl (Boc) group is used as a protecting group for amines in organic synthesis . The BOC group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . Protection of amines can also be accomplished in acetonitrile solution using 4-dimethylaminopyridine (DMAP) as the base .


Chemical Reactions Analysis

The removal of the BOC group in amino acids can be accomplished with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol . A complication may be the tendency of the t-butyl cation intermediate to alkylate other nucleophiles; scavengers such as anisole or thioanisole may be used .


Physical And Chemical Properties Analysis

The compound is in powder form . It is stored at a temperature of 4 degrees Celsius . The compound has a molecular weight of 285.34 .

Mechanism of Action

The mechanism involves silylation of the carbonyl oxygen and elimination of tert-butyl iodide . This is followed by methanolysis of the silyl ester to the carbamic acid and finally decarboxylation to the amine .

Safety and Hazards

The compound has several hazard statements including H302, H315, H319, and H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '2-{[(tert-butoxy)carbonyl]amino}-6-oxaspiro[3.4]octane-2-carboxylic acid' involves the protection of the amine group, followed by the formation of the spirocyclic ring system and subsequent deprotection of the amine group. The carboxylic acid group is introduced in the final step.", "Starting Materials": [ "2-aminocyclohexanone", "tert-butyl chloroformate", "di-tert-butyl dicarbonate", "triethylamine", "acetic anhydride", "sodium hydride", "ethyl acetate", "hydrochloric acid", "sodium hydroxide", "methanol", "water" ], "Reaction": [ "Protection of the amine group with di-tert-butyl dicarbonate and triethylamine in ethyl acetate", "Formation of the spirocyclic ring system by reaction of the protected amine with 2-aminocyclohexanone in the presence of acetic anhydride and triethylamine", "Deprotection of the amine group with hydrochloric acid in methanol", "Introduction of the carboxylic acid group by reaction of the amine with sodium hydride and carbon dioxide in water" ] }

CAS No.

2751611-12-6

Molecular Formula

C13H21NO5

Molecular Weight

271.3

Purity

95

Origin of Product

United States

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